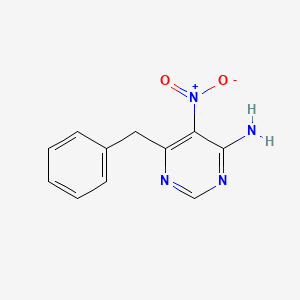

6-Benzyl-5-nitropyrimidin-4-amine

Description

6-Benzyl-5-nitropyrimidin-4-amine is a nitro-substituted pyrimidine derivative featuring a benzyl group at position 6 and an amine group at position 4. The benzyl group may influence steric and electronic characteristics, while the nitro and amine groups contribute to hydrogen bonding and reactivity.

Properties

CAS No. |

62652-89-5 |

|---|---|

Molecular Formula |

C11H10N4O2 |

Molecular Weight |

230.22 g/mol |

IUPAC Name |

6-benzyl-5-nitropyrimidin-4-amine |

InChI |

InChI=1S/C11H10N4O2/c12-11-10(15(16)17)9(13-7-14-11)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14) |

InChI Key |

FYSHPBYYTLNPNL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C(=NC=N2)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-5-nitropyrimidin-4-amine typically involves the nitration of a benzyl-substituted pyrimidine derivative. One common method includes the reaction of 6-benzylpyrimidin-4-amine with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the pyrimidine ring.

Industrial Production Methods

Industrial production of 6-Benzyl-5-nitropyrimidin-4-amine may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and concentration of reactants, to maximize yield and purity. The product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at Position 6

The chlorine atom in analogs like N-benzyl-6-chloro-5-nitropyrimidin-4-amine (CAS 54413-44-4) undergoes nucleophilic displacement under mild conditions.

-

Reaction with amines : Heating with primary or secondary amines in polar aprotic solvents (e.g., DMF) yields 6-amino derivatives. For example:

This reactivity aligns with similar chloro-pyrimidine systems, where amines displace halogens via mechanisms .

Reduction of the Nitro Group

The nitro group at position 5 is reducible to an amine, enabling further functionalization.

-

Catalytic hydrogenation : Using in ethanol at ambient pressure yields 5-aminopyrimidine derivatives.

-

Chemical reduction : SnCl/HCl or Fe/HCl in ethanol reduces the nitro group to an amine without affecting the benzyl substituent .

Example Reduction Pathway :

Cyclization and Rearrangement Reactions

Pyrimidin-4-amine derivatives participate in recyclization under basic or nucleophilic conditions:

-

Recyclization with KOH : Heating with alcoholic KOH induces C–C bond cleavage and reformation. For example, 2-amino-1,4-dimethyl-5-ethoxycarbonylpyrimidinium iodide rearranges to 2-amino-5-acetyl-4-hydroxypyrimidine .

-

Benzylamine-mediated transformations : Heating with excess benzylamine generates mixtures of acyclic and cyclic products via competitive nucleophilic attacks at positions 4 and 6 .

Cross-Coupling Reactions

The pyrimidine ring supports transition-metal-catalyzed couplings:

-

Suzuki coupling : Chloro substituents at position 6 react with boronic acids under Pd catalysis. For instance:

This method is widely used to introduce aryl/heteroaryl groups .

Functionalization of the Benzyl Group

The N-benzyl substituent can be modified via hydrogenolysis or electrophilic substitution:

-

Debenzylation : Hydrogenolysis with removes the benzyl group, yielding the free 4-amine .

-

Electrophilic aromatic substitution : Nitration or halogenation of the benzyl ring is feasible under standard conditions .

Table 1: Key Reactions of 6-Benzyl-5-nitropyrimidin-4-amine Derivatives

Table 2: Biological Activity of Selected Derivatives

| Compound | Target Organism | Activity (EC/LC) | Reference |

|---|---|---|---|

| U7 | Mythimna separata | 3.57 ± 0.42 mg/L | |

| U8 | Pseudoperonospora cubensis | 24.94 ± 2.13 mg/L | |

| 6z | Aphis medicagini | 100% mortality at 500 mg/L |

Scientific Research Applications

Biological Activities

Research indicates that 6-Benzyl-5-nitropyrimidin-4-amine exhibits various biological activities:

Antimicrobial Activity

Several studies have reported the compound's effectiveness against bacterial strains. For instance, it has shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Anticancer Properties

The compound has demonstrated cytotoxic effects on cancer cell lines. In vitro studies indicate that it inhibits the proliferation of cancer cells, suggesting its potential as an anticancer agent. Specific IC50 values for different cancer cell lines have been documented, showcasing its potency .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of 6-Benzyl-5-nitropyrimidin-4-amine. It has been shown to reduce inflammation markers in various experimental models, indicating its potential use in treating inflammatory diseases .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of 6-Benzyl-5-nitropyrimidin-4-amine is crucial for optimizing its pharmacological properties. Key findings include:

- Nitro group positioning : The presence and position of the nitro group significantly influence biological activity.

- Benzyl substituent effects : Variations in the benzyl group can alter the compound's interaction with biological targets, enhancing or diminishing its efficacy .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of 6-Benzyl-5-nitropyrimidin-4-amine against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) value of 16 µg/mL against E. coli, highlighting its potential as an antibacterial agent .

Case Study 2: Anticancer Potential

In vitro tests on human breast cancer cell lines showed that 6-Benzyl-5-nitropyrimidin-4-amine reduced cell viability by 70% at a concentration of 10 µM after 48 hours. This suggests significant anticancer activity warranting further investigation into its mechanisms of action .

Data Tables

Mechanism of Action

The mechanism of action of 6-Benzyl-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Benzyl vs.

- Amine vs.

- Nitro Group at Position 5 : Common across all compounds, the nitro group’s electron-withdrawing nature likely stabilizes the pyrimidine ring and influences reactivity.

Crystallography and Molecular Interactions

- 4-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine : Exhibits a monoclinic crystal system with intra- and intermolecular N–H⋯N and C–H⋯π interactions. π-π stacking distances (3.721–3.825 Å) stabilize a 2D network.

- 5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine : Intramolecular N–H⋯N bonds (2.982 Å) and weak C–H⋯F/π interactions drive crystal packing.

Comparison : The benzyl group in the target compound may promote π-π stacking similar to , while the amine at position 4 could form hydrogen bonds akin to .

Electronic and Thermodynamic Properties

- Triazole-Pyrimidine Hybrid : DFT/B3LYP calculations reveal a HOMO-LUMO gap (theoretical) of ~4.2 eV, indicating moderate reactivity. Thermodynamic properties (enthalpy, entropy) correlate linearly with temperature.

- 6-Benzyl-5-nitropyrimidin-4-amine (Inferred) : The nitro and amine groups may lower the HOMO-LUMO gap compared to , enhancing electrophilicity.

Biological Activity

6-Benzyl-5-nitropyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

6-Benzyl-5-nitropyrimidin-4-amine is characterized by a pyrimidine ring substituted with a benzyl group and a nitro group. The structural formula can be represented as follows:

The biological activity of 6-Benzyl-5-nitropyrimidin-4-amine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the nitro group is significant as it may enhance the compound's reactivity and biological efficacy. Compounds with similar structures have shown potential as enzyme inhibitors, particularly in pathways related to inflammatory responses and cell proliferation .

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds, including those similar to 6-Benzyl-5-nitropyrimidin-4-amine, exhibit antimicrobial properties. For instance, studies have shown that modifications in the pyrimidine structure can lead to increased potency against various pathogens, suggesting that this compound may also possess similar activities .

Antitumor Activity

The antiproliferative effects of pyrimidine derivatives have been documented extensively. In vitro studies on related compounds have demonstrated significant cytotoxicity against cancer cell lines, with IC50 values indicating effective inhibition of cell growth. For example, certain analogs showed IC50 values ranging from 0.021 μM to 0.058 μM against different cell lines such as HeLa and MDA-MB-231 .

Anti-inflammatory Activity

Compounds with a similar framework have been evaluated for their anti-inflammatory properties. In particular, studies have focused on their ability to inhibit nitric oxide (NO) production in immune cells, which is a critical factor in inflammatory processes. The most effective compounds in these studies achieved suppression rates exceeding 55% at specific concentrations .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 6-Benzyl-5-nitropyrimidin-4-amine. Modifications at various positions on the pyrimidine ring can significantly impact the compound's potency and selectivity. For instance:

| Substituent | Position | Effect on Activity |

|---|---|---|

| Benzyl | 6 | Enhances lipophilicity and cellular uptake |

| Nitro | 5 | Potentially increases reactivity and biological activity |

| Amino | 4 | May contribute to hydrogen bonding interactions with targets |

Case Studies and Research Findings

- Inhibition of NO Production : A study highlighted that certain pyrimidine derivatives effectively inhibited NO production in mouse peritoneal cells, showcasing their potential as anti-inflammatory agents .

- Anticancer Properties : Another investigation into pyrimidine analogs revealed significant antiproliferative activity against multiple cancer cell lines, supporting the hypothesis that 6-Benzyl-5-nitropyrimidin-4-amine could exhibit similar effects .

- Antimicrobial Efficacy : A series of experiments demonstrated that modifications in the pyrimidine structure led to enhanced antimicrobial activity against clinical strains of bacteria, suggesting that further development of this compound could yield effective therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 6-benzyl-5-nitropyrimidin-4-amine?

- Methodological Answer : The synthesis of pyrimidine derivatives typically involves nucleophilic substitution or condensation reactions. For 6-benzyl-5-nitropyrimidin-4-amine, a stepwise approach is recommended:

Nitration : Introduce the nitro group at the 5-position using nitric acid/sulfuric acid under controlled temperature (0–5°C).

Benzylation : React with benzyl chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixture) .

- Critical Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like unsubstituted pyrimidine intermediates.

Q. Which spectroscopic techniques are most effective for characterizing 6-benzyl-5-nitropyrimidin-4-amine?

- Methodological Answer :

- X-ray Crystallography : Resolve molecular geometry and confirm substitution patterns (e.g., nitro group orientation) .

- NMR : Use ¹H/¹³C NMR to verify benzyl group integration and nitro group deshielding effects (δ ~8.5–9.0 ppm for aromatic protons adjacent to nitro).

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups .

Q. What safety protocols are essential when handling 6-benzyl-5-nitropyrimidin-4-amine?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for powder handling.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.

- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data for 6-benzyl-5-nitropyrimidin-4-amine derivatives be resolved?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate X-ray data with DFT computational models (e.g., Gaussian software) to assess bond lengths and angles.

- Dynamic NMR Studies : Probe conformational flexibility at elevated temperatures to explain discrepancies in solution vs. solid-state structures .

- Case Study : In Cieplik et al. (2012), steric hindrance from dichloro substituents caused deviations in predicted vs. observed dihedral angles, resolved via Hirshfeld surface analysis .

Q. What experimental design strategies optimize yield and purity in large-scale synthesis?

- Methodological Answer :

- Factorial Design : Use a 2³ factorial design to test variables: temperature (60°C vs. 100°C), solvent polarity (DMF vs. THF), and catalyst loading (5% vs. 10% Pd/C).

- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions for ≥90% yield .

- Example : For similar pyrimidines, solvent polarity significantly impacts nitro group regioselectivity; DMF favors 5-substitution over 4-substitution .

Q. How can computational tools enhance the prediction of biological activity for 6-benzyl-5-nitropyrimidin-4-amine derivatives?

- Methodological Answer :

- QSAR Modeling : Train models using descriptors like logP, HOMO/LUMO gaps, and nitro group charge density. Validate with in vitro assays (e.g., enzyme inhibition).

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina to prioritize derivatives for synthesis .

Q. What methodologies address stability challenges during long-term storage of 6-benzyl-5-nitropyrimidin-4-amine?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months and analyze degradation via HPLC-MS.

- Stabilizers : Add antioxidants (e.g., BHT) or desiccants (silica gel) to storage containers.

- Real-Time Monitoring : Use IoT-enabled sensors to track temperature/humidity in storage environments .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between theoretical and experimental reactivity profiles?

- Methodological Answer :

- Mechanistic Probes : Conduct isotopic labeling (e.g., ¹⁵N) to trace reaction pathways.

- Kinetic Studies : Compare activation energies (ΔG‡) from Arrhenius plots with DFT-computed transition states .

- Example : Nitro group electron-withdrawing effects may theoretically favor electrophilic substitution at the 4-position, but steric effects from the benzyl group dominate experimentally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.